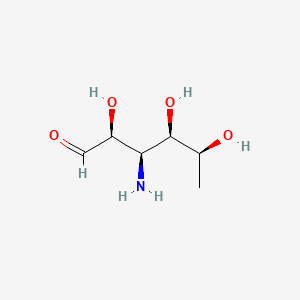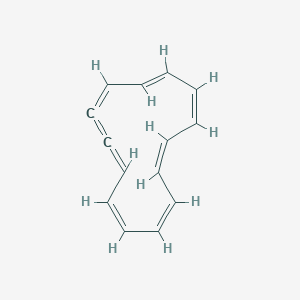
Mercuric ethylhexoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercuric ethylhexoate, also known as mercury(II) 2-ethylhexanoate, is an organomercury compound with the molecular formula C16H30HgO4. It is a coordination complex where mercury is bonded to two 2-ethylhexanoate ligands. This compound is primarily used in industrial applications, particularly as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mercuric ethylhexoate can be synthesized by reacting mercury(II) oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
HgO+2C8H16O2→Hg(C8H15O2)2+H2O
where HgO is mercury(II) oxide and C8H16O2 is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and precise temperature control to ensure complete reaction and prevent the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of mercury(II) oxide and other oxidized organic products.
Reduction: This compound can be reduced to elemental mercury and the corresponding carboxylic acid under reducing conditions.
Substitution: this compound can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides (e.g., NaCl, KBr), other carboxylic acids
Major Products Formed:
Oxidation: Mercury(II) oxide (HgO), oxidized organic compounds
Reduction: Elemental mercury (Hg), 2-ethylhexanoic acid (C8H16O2)
Substitution: Various mercury(II) carboxylates or halides
Wissenschaftliche Forschungsanwendungen
Mercuric ethylhexoate has several applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Historically used in some medicinal preparations, though its use has declined due to toxicity concerns.
Industry: Employed as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
Wirkmechanismus
The mechanism of action of mercuric ethylhexoate involves the coordination of mercury with the carboxylate ligands. This coordination affects the electronic structure of the mercury atom, making it more reactive in catalytic processes. In biological systems, this compound can interact with thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. The primary molecular targets include enzymes involved in cellular respiration and antioxidant defense.
Vergleich Mit ähnlichen Verbindungen
Mercuric acetate (Hg(C2H3O2)2): Another organomercury compound used in organic synthesis and as a catalyst.
Mercuric chloride (HgCl2): Widely used in laboratory and industrial applications, known for its high toxicity.
Mercuric nitrate (Hg(NO3)2): Used in analytical chemistry and as a reagent in various chemical reactions.
Uniqueness of Mercuric Ethylhexoate: this compound is unique due to its specific coordination with 2-ethylhexanoate ligands, which imparts distinct solubility and reactivity characteristics. Its use as a stabilizer in PVC production is particularly notable, as it provides enhanced thermal stability compared to other mercury compounds.
Eigenschaften
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)



![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)

![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)



![(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B579497.png)
![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)
